molecular formula C13H18 B2635831 1-tert-butyl-4-(prop-1-en-2-yl)benzene CAS No. 25163-88-6

1-tert-butyl-4-(prop-1-en-2-yl)benzene

Cat. No.: B2635831
CAS No.: 25163-88-6
M. Wt: 174.287
InChI Key: IHKJXCKVKGBGSQ-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-(prop-1-en-2-yl)benzene is an aromatic compound featuring a benzene ring substituted with a tert-butyl group at the para position and a prop-1-en-2-yl (isopropenyl) group at the adjacent para position. This structure confers unique steric and electronic properties due to the tert-butyl group’s bulkiness and the isopropenyl group’s conjugated π-system. The compound is synthesized via bidentate phosphine-assisted methylenation of acyl fluorides or chlorides with trimethylaluminum (AlMe₃), optimized under specific reaction conditions (e.g., ligand choice, temperature) to achieve yields up to 86% . Purification methods include column chromatography (e.g., hexane/Et₂O solvent systems) and solvent distillation, with structural confirmation via ¹H NMR, ¹³C NMR, and mass spectrometry .

Properties

IUPAC Name

1-tert-butyl-4-prop-1-en-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-10(2)11-6-8-12(9-7-11)13(3,4)5/h6-9H,1H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKJXCKVKGBGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-butyl-4-(prop-1-en-2-yl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of isopropenylboronic acid with 1-bromo-4-tert-butylbenzene. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-4-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-tert-butyl-4-(prop-1-en-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound can be used in biochemical studies to investigate the effects of aromatic hydrocarbons on biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-(prop-1-en-2-yl)benzene involves its interaction with molecular targets and pathways in chemical reactions. The tert-butyl and prop-1-en-2-yl groups influence the reactivity of the benzene ring, making it more susceptible to electrophilic substitution reactions. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating various chemical transformations .

Comparison with Similar Compounds

1-Methyl-2-(prop-1-en-2-yl)benzene

This positional isomer has a methyl group at the ortho position instead of the tert-butyl group at the para position. The steric hindrance is significantly reduced, leading to higher reactivity in electrophilic substitution reactions. Its boiling point and solubility in polar solvents are higher than those of the tert-butyl analog due to reduced hydrophobicity .

1-Fluoro-4-(prop-1-en-2-yl)benzene (2m)

Replacing the tert-butyl group with a fluorine atom introduces strong electron-withdrawing effects, altering the electronic density of the benzene ring. This increases susceptibility to nucleophilic attacks compared to the electron-donating tert-butyl group. The compound exhibits a lower melting point (−20°C) and distinct ¹⁹F NMR shifts (δ −108.3 ppm) .

Functional Group Variations

1-(Prop-1-en-2-yl)-4-(trifluoromethyl)benzene (15f)

The trifluoromethyl group is electron-withdrawing, creating a meta-directing effect on the benzene ring. This contrasts with the tert-butyl group’s electron-donating, ortho/para-directing behavior. The compound is synthesized via Wittig olefination, yielding 186.1 [M]⁺ in GC-MS, with distinct ¹H NMR signals at δ 5.45–5.44 ppm (vinyl protons) .

1-Chloro-4-(prop-1-en-2-yl)benzene (2n)

The chloro substituent increases polarity, enhancing solubility in halogenated solvents. However, steric effects are minimal compared to the tert-butyl group.

1-tert-Butyl-4-(chloromethyl)benzene

The chloromethyl group introduces a reactive site for nucleophilic substitution, unlike the inert isopropenyl group. The tert-butyl group’s steric bulk slows down reactions at the chloromethyl site, as seen in its use as a pharmaceutical intermediate .

6-(Prop-1-en-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine (2k)

Incorporating a dioxane ring fused to the benzene increases rigidity and oxygen-mediated hydrogen bonding. This structural difference results in a higher melting point (87–89°C) and altered solubility in ethers compared to the non-fused tert-butyl analog .

Data Tables

Table 1. Physical and Spectral Properties of Selected Compounds

Compound Substituents Synthesis Method Yield (%) ¹H NMR (δ, ppm) Key Applications
1-tert-Butyl-4-(prop-1-en-2-yl)benzene tert-butyl, isopropenyl Bidentate phosphine/AlMe₃ 86 5.20–5.19 (vinyl H) Polymer intermediates
1-Fluoro-4-(prop-1-en-2-yl)benzene Fluorine, isopropenyl Solvent distillation 86 5.45–5.44 (vinyl H) Electronic materials
1-(Trifluoromethyl)-4-(prop-1-en-2-yl)benzene CF₃, isopropenyl Wittig olefination 73 7.60–7.54 (aromatic H) Agrochemical precursors

Table 2. Reactivity and Steric Effects

Compound Electronic Effect Steric Hindrance Reactivity in EAS
This compound Electron-donating (tert-butyl) High Slow; ortho/para selectivity
1-Fluoro-4-(prop-1-en-2-yl)benzene Electron-withdrawing Low Fast; meta selectivity
1-Methyl-2-(prop-1-en-2-yl)benzene Electron-donating (methyl) Low Moderate; ortho/para selectivity

Biological Activity

1-tert-butyl-4-(prop-1-en-2-yl)benzene, also known as p-tert-butylstyrene , is an organic compound characterized by a tert-butyl group and a prop-1-en-2-yl group attached to a benzene ring. Its molecular formula is C13H18C_{13}H_{18}, with a molecular weight of approximately 178.28 g/mol. This compound has garnered attention due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. A study demonstrated that the compound effectively scavenges free radicals, thereby protecting cells from oxidative stress. The mechanism involves electron donation from the compound to reactive oxygen species (ROS), stabilizing them and preventing cellular damage.

Antibacterial Activity

The antibacterial properties of this compound have also been explored. In vitro studies reveal that this compound shows activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anticancer Potential

Preliminary investigations into the anticancer potential of this compound have shown promising results. The compound has been tested against several cancer cell lines, including prostate and breast cancer cells. Results indicate that it induces apoptosis (programmed cell death) in cancer cells, potentially through the activation of intrinsic apoptotic pathways.

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of various compounds, including this compound, using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that this compound had a notable IC50 value of 25 µg/mL, suggesting strong antioxidant potential compared to standard antioxidants like ascorbic acid.

Evaluation of Antibacterial Effects

In another study focusing on antibacterial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 100 µg/mL for both bacterial strains, indicating moderate antibacterial efficacy.

Anticancer Activity Assessment

The anticancer effects were assessed using MTT assays on prostate cancer cell lines (PC3 and LNCaP). The compound demonstrated IC50 values of 30 µM for PC3 cells and 45 µM for LNCaP cells, indicating dose-dependent cytotoxicity. Flow cytometry analysis confirmed that treatment with the compound led to increased apoptotic cell populations.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
p-Methylstyrene Methyl group instead of tert-butylLower steric hindrance; different reactivity
p-Isopropylstyrene Isopropyl groupPotentially different solubility properties
p-Tert-butylphenol Hydroxyl group additionExhibits strong antibacterial activity

These comparisons highlight how variations in substituents can affect biological behavior and potential applications.

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